molecular formula C10H11NO5 B6346306 Ethyl 2-methoxy-4-nitrobenzoate CAS No. 476615-18-6

Ethyl 2-methoxy-4-nitrobenzoate

Cat. No.: B6346306
CAS No.: 476615-18-6
M. Wt: 225.20 g/mol
InChI Key: CHTSRBLYVZWEQJ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group

Biochemical Analysis

Biochemical Properties

Ethyl 2-methoxy-4-nitrobenzoate is a type of nitro compound, a class of nitrogen derivatives . The nitro group in these compounds, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with various biomolecules in biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound is also not well-defined. It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . How this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be discovered.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl 2-methoxybenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction efficiency and yield. The use of catalysts and advanced reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 2-methoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methoxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both the methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTSRBLYVZWEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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